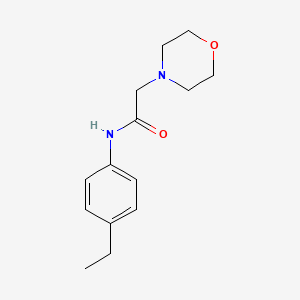

N-(4-ethylphenyl)-2-morpholinoacetamide

Description

Contextualization within the Morpholinoacetamide Chemical Class in Medicinal Chemistry Research

The morpholinoacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The morpholine (B109124) moiety, a heterocyclic amine, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability. acs.org The acetamide (B32628) group, on the other hand, is a common functional group in many pharmaceuticals and natural products, known to participate in various biological interactions. wisdomlib.org

Derivatives of the morpholinoacetamide class have demonstrated a broad spectrum of pharmacological activities. For instance, various compounds incorporating the morpholine ring have been investigated for their analgesic and anti-inflammatory properties. nih.gov Furthermore, morpholine-based compounds have been synthesized and evaluated for their potential as anticancer agents, with some exhibiting significant inhibitory effects on cancer cell lines. nih.gov The N-arylacetamide substructure is also prevalent in compounds with diverse biological effects, including urease inhibition and potential antiviral applications. royalsocietypublishing.org

The specific structure of N-(4-ethylphenyl)-2-morpholinoacetamide, with its ethyl-substituted phenyl ring, presents an interesting variation within this chemical class. The nature and position of substituents on the aromatic ring can significantly influence the compound's biological activity, and the ethyl group in the para position could confer unique properties regarding receptor binding or metabolic pathways.

Significance of Investigating Novel Chemical Entities for Biological Activity

The investigation of novel chemical entities (NCEs) like N-(4-ethylphenyl)-2-morpholinoacetamide is fundamental to the advancement of pharmacology and medicine. NCEs are compounds that have not been previously described in the scientific literature and represent opportunities for discovering new drugs with novel mechanisms of action. wisdomlib.orgbiosolveit.de The process of drug discovery often begins with the identification of a promising NCE that exhibits activity against a specific biological target implicated in a disease. wikipedia.org

The exploration of NCEs is crucial for several reasons:

Addressing Unmet Medical Needs: New diseases emerge, and existing treatments can become less effective due to resistance, necessitating a continuous pipeline of novel drug candidates.

Improving on Existing Therapies: NCEs can offer improved efficacy, safety, or pharmacokinetic profiles compared to existing drugs.

Expanding the Druggable Genome: The study of NCEs can help identify and validate new biological targets for therapeutic intervention.

Even subtle structural modifications to a known pharmacophore can lead to significant changes in biological activity. Therefore, the synthesis and screening of novel analogs of well-established chemical classes, such as the morpholinoacetamides, is a rational and productive strategy in drug discovery. nih.gov

Overview of Potential Research Trajectories for N-(4-ethylphenyl)-2-morpholinoacetamide

Given the rich pharmacology of the morpholinoacetamide chemical class, N-(4-ethylphenyl)-2-morpholinoacetamide warrants investigation across several research avenues. A systematic approach to elucidating its biological potential would involve a series of in vitro and in vivo studies.

Initial Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of N-(4-ethylphenyl)-2-morpholinoacetamide. Synthetic routes for similar N-substituted morpholinoacetamides have been reported and could be adapted for this purpose. nih.govresearchgate.netresearchgate.net

Broad-Spectrum Biological Screening: A primary research trajectory would involve subjecting the compound to a broad panel of biological assays to identify any significant activities. Based on the known properties of related compounds, potential areas of investigation include:

Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects.

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent. plos.org

Anti-inflammatory and Analgesic Effects: Evaluating its ability to inhibit key inflammatory mediators or pathways and its potential to alleviate pain in animal models. nih.gov

Enzyme Inhibition: Given that N-arylacetamides have shown activity as enzyme inhibitors, screening against a panel of relevant enzymes, such as urease, could be fruitful. royalsocietypublishing.org

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, further research would focus on synthesizing a library of related analogs with variations in the substituent on the phenyl ring. This would help to establish a structure-activity relationship, providing insights into the molecular features required for the observed biological effect.

The table below outlines potential research directions for N-(4-ethylphenyl)-2-morpholinoacetamide based on the activities of related compounds.

| Potential Biological Activity | Rationale based on Related Compounds | Proposed Initial Screening |

| Anticancer | Morpholine derivatives have shown antitumor activity. nih.gov | Cytotoxicity assays against a panel of cancer cell lines. |

| Antimicrobial | N-substituted morpholino benzamides have demonstrated antibacterial and antimycobacterial activity. researchgate.netplos.org | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains. |

| Anti-inflammatory | Morpholino compounds have shown promising anti-inflammatory effects. nih.gov | In vitro assays for inhibition of inflammatory enzymes (e.g., COX-2) and cytokine production. |

| Analgesic | Pharmacological screening of morpholino compounds has revealed analgesic properties. nih.gov | In vivo models of pain, such as the tail-flick or hot-plate test. |

| Urease Inhibition | N-Arylacetamide derivatives have been identified as potent urease inhibitors. royalsocietypublishing.org | In vitro urease inhibition assay. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-12-3-5-13(6-4-12)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXLFVKFLCUWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Ethylphenyl 2 Morpholinoacetamide and Analogues

Classical and Contemporary Synthetic Routes to N-Aryl-2-morpholinoacetamides

The most direct and common strategy for synthesizing N-(4-ethylphenyl)-2-morpholinoacetamide involves a two-step process. First, an N-aryl acetamide (B32628) intermediate bearing a suitable leaving group is formed, followed by a nucleophilic substitution reaction with morpholine (B109124).

Amidation Reactions for Acetamide Formation

The formation of the amide bond is a cornerstone of this synthesis. The classical approach involves the reaction of an aniline (B41778) derivative with an activated acetyl group.

A primary and widely used method is the chloroacetylation of the corresponding aryl amine. researchgate.net In this case, 4-ethylaniline (B1216643) is reacted with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org This reaction, a variant of the Schotten-Baumann reaction, is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control the reaction's exothermicity. rsc.orgfishersci.it

Reaction Scheme: 4-ethylaniline + Chloroacetyl chloride → 2-Chloro-N-(4-ethylphenyl)acetamide + HCl

Contemporary methods for amide synthesis offer alternatives to using highly reactive acyl chlorides. These often involve coupling reagents that activate a carboxylic acid for reaction with an amine. For instance, 2-morpholinoacetic acid could be coupled directly with 4-ethylaniline using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.it Boron-based reagents, such as B(OCH2CF3)3, have also emerged as effective mediators for direct amidation under mild conditions. acs.org Another modern approach includes nickel-catalyzed amidation reactions for coupling aryl halides with amides. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Acylation | 4-ethylaniline, Chloroacetyl chloride, Base (K₂CO₃, Et₃N) | DCM, 0°C to RT | High yield, readily available reagents | Use of corrosive and moisture-sensitive acyl chloride |

| Carbodiimide Coupling | 2-morpholinoacetic acid, 4-ethylaniline, DCC/EDC | DMF or DCM, RT | Milder conditions, avoids acyl chlorides | Byproduct removal can be difficult (DCU), potential for racemization in chiral substrates |

| Boron-Mediated Amidation | Carboxylic acid, Amine, Boronic acid catalyst or Borate ester | MeCN, often requires molecular sieves | Mild conditions, good functional group tolerance acs.orgorganic-chemistry.org | Catalyst may be expensive or require specific handling |

Alkylation Strategies for Morpholine Moiety Integration

Once the 2-chloro-N-(4-ethylphenyl)acetamide intermediate is synthesized, the morpholine ring is introduced via a nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide.

This reaction is typically carried out by heating the chloroacetamide intermediate with morpholine in a suitable solvent such as ethanol (B145695), acetonitrile (B52724), or dimethylformamide (DMF). researchgate.net The addition of a base like potassium carbonate is often necessary to scavenge the generated acid and drive the reaction to completion.

Reaction Scheme: 2-Chloro-N-(4-ethylphenyl)acetamide + Morpholine → N-(4-Ethylphenyl)-2-morpholinoacetamide + HCl

While the above two-step sequence is the most common, alternative strategies for forming the morpholine ring itself have been developed, which could be adapted for the synthesis of advanced analogues. For example, green and efficient protocols for synthesizing morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) have been reported. nih.govchemrxiv.orgorganic-chemistry.org

Derivatization Approaches for Structural Analogue Generation

The generation of structural analogues of N-(4-ethylphenyl)-2-morpholinoacetamide can be readily achieved by modifying either the N-aryl portion or the morpholine moiety using the synthetic schemes described above.

Varying the N-Aryl Substituent: A diverse library of analogues can be created by starting with different substituted anilines in the initial amidation step. For example, using 4-chloroaniline, 4-fluoroaniline, or p-toluidine (B81030) instead of 4-ethylaniline would yield the corresponding N-(4-chlorophenyl), N-(4-fluorophenyl), or N-(4-methylphenyl) analogues. rsc.orgnih.gov

Modifying the Morpholine Ring: The use of substituted morpholines in the alkylation step allows for derivatization of the heterocyclic portion of the molecule. For instance, reacting 2-chloro-N-(4-ethylphenyl)acetamide with 2,6-dimethylmorpholine (B58159) would produce an analogue with a substituted morpholine ring.

| Analogue Type | Starting Material 1 (Amine) | Starting Material 2 (Heterocycle) | Resulting Analogue |

|---|---|---|---|

| N-Aryl Variation | 4-Fluoroaniline | Morpholine | N-(4-Fluorophenyl)-2-morpholinoacetamide |

| N-Aryl Variation | 4-Chloroaniline | Morpholine | N-(4-Chlorophenyl)-2-morpholinoacetamide |

| N-Aryl Variation | p-Toluidine | Morpholine | N-(4-Methylphenyl)-2-morpholinoacetamide |

| Heterocycle Variation | 4-Ethylaniline | 2,6-Dimethylmorpholine | N-(4-Ethylphenyl)-2-(2,6-dimethylmorpholino)acetamide |

Optimization of Reaction Conditions for Research Scale Synthesis

For efficient laboratory-scale synthesis, optimization of reaction parameters for both the amidation and alkylation steps is crucial.

For the amidation of 4-ethylaniline with chloroacetyl chloride:

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF) are preferred to prevent hydrolysis of the acyl chloride. rsc.orgfishersci.it

Base: An inorganic base like potassium carbonate or an organic base such as triethylamine (B128534) or pyridine (B92270) can be used. The choice of base can influence reaction rate and ease of work-up. researchgate.net

Temperature: The reaction is highly exothermic. Therefore, it is typically initiated at 0°C with dropwise addition of the chloroacetyl chloride, followed by stirring at room temperature for several hours to ensure completion. rsc.org

For the alkylation of the chloroacetamide intermediate with morpholine:

Solvent: Polar aprotic solvents like DMF or acetonitrile can facilitate the SN2 reaction. Alcohols like ethanol can also be used.

Temperature: Heating is often required to achieve a reasonable reaction rate, with temperatures ranging from room temperature to the reflux temperature of the chosen solvent.

Base: A mild inorganic base such as potassium or sodium carbonate is commonly added to neutralize the HCl formed during the reaction, preventing the protonation of the morpholine nucleophile.

Purification: The final product is typically isolated after an aqueous work-up to remove inorganic salts and excess morpholine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane (B92381)/ethyl acetate) or by silica (B1680970) gel column chromatography. rsc.org

Stereoselective Synthesis Considerations (if applicable to advanced analogues)

The parent compound, N-(4-ethylphenyl)-2-morpholinoacetamide, is achiral. However, stereoselective synthesis becomes a critical consideration when preparing advanced analogues that contain chiral centers on either the N-aryl side chain or the morpholine ring.

The synthesis of chiral morpholine derivatives can be approached using modern asymmetric methods. For example, photocatalytic, diastereoselective annulation strategies have been developed for the synthesis of substituted morpholines with high stereocontrol. nih.gov Another advanced approach involves the polymer-supported synthesis of morpholine carboxylic acid derivatives starting from chiral amino acids like serine or threonine. researchgate.netnih.gov This method allows for the construction of morpholine rings with defined stereochemistry, which can then be incorporated into the final target molecule.

If an analogue with a chiral center alpha to the amide nitrogen is desired, the potential for racemization during amide bond formation must be addressed. While conventional coupling reagents can sometimes lead to epimerization, specialized methods, such as those based on an umpolung amide synthesis paradigm, have been shown to preserve the enantiomeric integrity of chiral α-amino N-aryl amides. nih.gov When a pre-synthesized, enantiopure substituted morpholine is used in the alkylation step, its stereochemistry is generally retained in the final product, as the stereocenter is not directly involved in the reaction.

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for N-(4-ethylphenyl)-2-morpholinoacetamide could be located. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

Specific IR spectroscopy data, which would identify the characteristic functional groups present in N-(4-ethylphenyl)-2-morpholinoacetamide, was not found.

No mass spectrometry data, which would determine the molecular weight and fragmentation pattern of the compound, was available.

Chromatographic Techniques for Purity Assessment and Separation

No established HPLC methods for the purity assessment or separation of N-(4-ethylphenyl)-2-morpholinoacetamide were found in the searched literature.

Similarly, no UPLC methods specific to this compound could be identified.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique in research for assessing the purity of a sample and monitoring the progress of a chemical reaction. For N-(4-ethylphenyl)-2-morpholinoacetamide, TLC provides a rapid and effective means of qualitative analysis. The technique involves spotting a small amount of the compound onto a stationary phase, typically a silica (B1680970) gel plate, and allowing a solvent system (mobile phase) to move up the plate via capillary action. The differential partitioning of the compound between the stationary and mobile phases results in its separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. For N-(4-ethylphenyl)-2-morpholinoacetamide, specific solvent systems have been developed to achieve optimal separation and a characteristic Rf value, which aids in its identification. Visualization of the compound on the TLC plate is typically achieved under UV light, where it may appear as a dark spot on a fluorescent background, or by using chemical staining agents.

Below is a table summarizing typical TLC conditions used in the analysis of N-(4-ethylphenyl)-2-morpholinoacetamide for research purposes.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase | A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v) is commonly used. The polarity can be adjusted to optimize separation. |

| Sample Preparation | The compound is dissolved in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL. |

| Application | A small spot of the sample solution is applied to the baseline of the TLC plate using a capillary tube. |

| Development | The plate is placed in a sealed chamber containing the mobile phase. The solvent is allowed to ascend the plate until it is near the top. |

| Visualization | The plate is first examined under UV light (254 nm). Staining with potassium permanganate (B83412) solution can also be used for visualization. |

| Retention Factor (Rf) | The Rf value is calculated. For N-(4-ethylphenyl)-2-morpholinoacetamide, a typical Rf might be in the range of 0.4-0.6 depending on the exact solvent system. |

X-ray Diffraction for Crystalline Structure Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

The crystallographic data obtained from XRD analysis includes the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. This level of structural detail is crucial for confirming the identity and stereochemistry of N-(4-ethylphenyl)-2-morpholinoacetamide.

The table below presents hypothetical crystallographic data for N-(4-ethylphenyl)-2-morpholinoacetamide obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Empirical Formula | C14H20N2O2 |

| Formula Weight | 248.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å |

| b = 12.34 Å | |

| c = 11.56 Å | |

| α = 90° | |

| β = 105.2° | |

| γ = 90° | |

| Volume | 1392.1 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.18 g/cm³ |

Pharmacological Activity Investigations: in Vitro and Preclinical Models

Anti-inflammatory and Immunomodulatory Potency

The most significant area of investigation for structures related to N-(4-ethylphenyl)-2-morpholinoacetamide is in the domain of immunomodulation, specifically through the inhibition of the immunoproteasome.

The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and other cells stimulated by inflammatory cytokines like interferon-gamma alzdiscovery.org. It contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts nih.gov. The immunoproteasome plays a critical role in processing proteins for antigen presentation and regulating cytokine production, making it a key target for treating autoimmune and inflammatory diseases alzdiscovery.orgnih.gov.

The 2-morpholinoacetamide chemical group, a core feature of N-(4-ethylphenyl)-2-morpholinoacetamide, is an integral component of advanced immunoproteasome inhibitors. A notable example is the clinical candidate KZR-616, a peptide epoxyketone that contains a 2-morpholinoacetamido moiety nih.gov. This compound has been developed as a selective inhibitor of the immunoproteasome. Research has shown that for an optimal anti-inflammatory response, inhibition of multiple immunoproteasome subunits may be necessary nih.gov. Studies with inhibitors like ONX 0914 and subsequent developmental programs leading to molecules like KZR-616 have demonstrated that co-inhibition of the LMP7 (chymotrypsin-like) and LMP2 (trypsin-like) subunits is particularly effective for achieving broad anti-inflammatory effects nih.gov.

Table 1: Immunoproteasome Subunits and the Role of Inhibitors

| Subunit | Name | Catalytic Activity | Role in Inflammation | Inhibition Strategy |

|---|---|---|---|---|

| β5i | LMP7 | Chymotrypsin-like | Pro-inflammatory cytokine production, T-cell differentiation | Primary target for many inhibitors |

| β1i | LMP2 | Trypsin-like | Antigen processing, regulation of innate immunity google.com | Co-inhibition with LMP7 enhances efficacy |

| β2i | MECL-1 | Caspase-like | Antigen processing | Less commonly targeted than LMP7/LMP2 |

The therapeutic potential of immunoproteasome inhibition has been validated in numerous preclinical animal models of autoimmune and inflammatory conditions nih.govgyanvihar.org. Selective inhibition of the immunoproteasome is pursued as a strategy to suppress pathological immune responses without the broader toxicity associated with constitutive proteasome inhibitors alzdiscovery.org. For instance, immunoproteasome inhibitors have shown efficacy in models of rheumatoid arthritis, lupus, and colitis nih.gov.

While there are no specific published studies testing N-(4-ethylphenyl)-2-morpholinoacetamide or its close analogues in the C-protein induced myositis (CIM) model, this model is a standard for investigating inflammatory myopathies ijpras.com. The validation of immunoproteasome inhibitors in other autoimmune disease models suggests a plausible therapeutic hypothesis for their use in conditions like myositis. The anti-inflammatory effects are often demonstrated in models such as carrageenan-induced paw edema, where reductions in local edema and systemic pro-inflammatory cytokines like TNF-α are measured nih.gov.

Antimicrobial and Anti-biofilm Research

Investigations into the specific antimicrobial or anti-biofilm properties of N-(4-ethylphenyl)-2-morpholinoacetamide have not been reported in the available scientific literature. Research in this field has explored other synthetic compounds containing morpholine (B109124) or acetamide (B32628) scaffolds for potential activity against various bacterial and fungal pathogens researchgate.netresearchgate.net. Some of these related, but structurally distinct, molecules have shown the ability to inhibit bacterial growth or interfere with biofilm formation researchgate.netnih.gov. However, dedicated studies to characterize the activity profile of N-(4-ethylphenyl)-2-morpholinoacetamide against microbial pathogens or their biofilms are currently lacking.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

There are no available research articles or data detailing the evaluation of N-(4-ethylphenyl)-2-morpholinoacetamide against either Gram-positive or Gram-negative bacterial strains. Standard antimicrobial susceptibility testing, which would determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of the compound against various bacteria, has not been published. Therefore, its potential as an antibacterial agent remains unevaluated.

Anti-biofilm Formation Assays

Similarly, the scientific literature lacks any studies on the efficacy of N-(4-ethylphenyl)-2-morpholinoacetamide as an inhibitor of biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. Research in this area would typically involve assays to determine the compound's ability to prevent biofilm formation or eradicate established biofilms of clinically relevant pathogens. No such data could be retrieved for N-(4-ethylphenyl)-2-morpholinoacetamide.

Other Identified Biological Activities (e.g., Enzyme Inhibition)

Investigations into the potential of N-(4-ethylphenyl)-2-morpholinoacetamide to inhibit key cellular enzymes, which are common targets for drug development, have also not been reported in publicly accessible research.

Topoisomerase II Inhibition Studies

Topoisomerase II is a critical enzyme involved in DNA replication and is a validated target for anticancer and antibacterial drugs. There are no published studies that have assessed the inhibitory activity of N-(4-ethylphenyl)-2-morpholinoacetamide against this enzyme.

Hsp90 Inhibition Investigations

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth and survival, making it an attractive target in cancer therapy. No research has been published detailing any investigation into the potential of N-(4-ethylphenyl)-2-morpholinoacetamide to act as an Hsp90 inhibitor.

DNA Gyrase Inhibition Assessments

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, and its inhibition is a key mechanism for several successful antibiotics. A review of the scientific literature found no assessments of the inhibitory effects of N-(4-ethylphenyl)-2-morpholinoacetamide on DNA gyrase.

Mechanism of Action Moa Elucidation

Cellular Pathway Perturbation Analysis and Signaling Cascade Studies

Without foundational research studies, any discussion of these aspects would be speculative and would not adhere to the principles of scientific accuracy. Further investigation and publication in peer-reviewed journals are necessary before a detailed scientific profile of N-(4-ethylphenyl)-2-morpholinoacetamide can be established.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design and Synthesis of N-(4-Ethylphenyl)-2-morpholinoacetamide Analogues.nih.gov

The design of analogues of N-(4-ethylphenyl)-2-morpholinoacetamide is often predicated on established pharmacophoric models for anticonvulsant activity. researchgate.netnih.gov These models typically include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and an electron-donor atom, all of which are present in the lead compound's structure. The synthesis of these analogues generally involves the reaction of a substituted aniline (B41778) with a haloacetyl halide to form an α-haloacetanilide, which is then reacted with morpholine (B109124) or a substituted morpholine to yield the desired product. nih.gov

A general synthetic route involves the acylation of a substituted aniline, such as 4-ethylaniline (B1216643), with 2-chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-ethylphenyl)acetamide. This intermediate is then subjected to nucleophilic substitution with morpholine to yield N-(4-ethylphenyl)-2-morpholinoacetamide. nih.gov This synthetic strategy allows for facile diversification at three key positions: the N-phenyl ring, the morpholine ring, and the acetamide (B32628) linker.

The N-phenyl group plays a critical role in the interaction of these compounds with their biological targets, likely through hydrophobic and electronic interactions. The nature and position of substituents on this ring can significantly influence activity.

While direct studies on a wide range of substituents on the N-(4-ethylphenyl) moiety of this specific compound are not extensively documented in publicly available research, SAR studies on related N-phenylacetamides provide valuable insights. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the substitution pattern on the anilide moiety was found to be critical for anticonvulsant activity. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide group showed considerably higher anticonvulsant protection compared to their 3-chloroanilide counterparts. nih.gov This suggests that electron-withdrawing groups at the meta position of the phenyl ring can enhance activity.

| Modification on N-Phenyl Moiety | Observed Effect on Anticonvulsant Activity (in related N-phenylacetamides) | Reference |

| 3-Chloro substitution | Lower activity compared to 3-trifluoromethyl | nih.gov |

| 3-Trifluoromethyl substitution | Higher anticonvulsant protection | nih.gov |

| Introduction of fluorine | Generally increases metabolic stability and can enhance activity | nih.gov |

It is hypothesized that the ethyl group at the para position of N-(4-ethylphenyl)-2-morpholinoacetamide contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier. Modifications to this group, such as altering its size or replacing it with other alkyl or alkoxy groups, would likely impact this property and, consequently, the compound's central nervous system activity.

In a study of related compounds, the replacement of a phenylpiperazine moiety with a morpholine ring resulted in a less lipophilic compound. nih.gov This difference in lipophilicity was correlated with the onset and duration of anticonvulsant action. The morpholine-containing analogue showed activity at an earlier time point compared to the more lipophilic phenylpiperazine derivatives. nih.gov This highlights the significant role of the heterocyclic amine in influencing the pharmacokinetic profile of the molecule.

| Heterocyclic Amine Moiety | Effect on Lipophilicity | Effect on Onset of Anticonvulsant Action | Reference |

| Morpholine | Lower | Earlier | nih.gov |

| Phenylpiperazine | Higher | Delayed | nih.gov |

Further modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems like piperidine (B6355638) or thiomorpholine, could modulate the compound's potency, selectivity, and metabolic stability.

The acetamide linker is a key structural feature, providing a specific spatial arrangement between the N-phenyl and morpholine moieties. Its carbonyl group can act as a hydrogen bond acceptor, and the methylene (B1212753) group can be a site for further derivatization.

Studies on related anticonvulsant compounds have shown that modifications to the linker can have a profound impact on activity. For example, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the replacement of a methylene linker with an acetamide fragment was a key modification aimed at increasing chemical and metabolic stability. mdpi.com While direct derivatization of the acetamide linker in N-(4-ethylphenyl)-2-morpholinoacetamide is not widely reported, it represents a viable strategy for lead optimization. Potential modifications could include the introduction of alkyl or aryl substituents on the methylene bridge or altering the length of the linker.

Correlation between Structural Features and Observed Biological Effects.nih.gov

The anticonvulsant activity of N-aryl-2-morpholinoacetamide analogues is intricately linked to their structural features. A key observation from related series is the importance of the substitution pattern on the N-phenyl ring. As mentioned, electron-withdrawing groups in the meta position, such as trifluoromethyl, have been shown to enhance anticonvulsant activity in analogous N-phenylacetamides. nih.gov

The following table summarizes the SAR for a closely related series of N-(3-(trifluoromethyl)phenyl)-2-(substituted-amino)acetamides in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs. nih.gov

| Compound | Amine Moiety | Anticonvulsant Activity (MES test, % protection at 100 mg/kg, 4h) | Reference |

| Analogue 1 | 4-Phenylpiperazine | 100% | nih.gov |

| Analogue 2 | 4-(4-Fluorophenyl)piperazine | 100% | nih.gov |

| Analogue 3 | 4-(3-Chlorophenyl)piperazine | 100% | nih.gov |

| Analogue 4 | 4-(3-Trifluoromethylphenyl)piperazine | 100% | nih.gov |

| Analogue 5 | Morpholine | 0% (at 4h), but active at 0.5h | nih.gov |

Note: The data presented is for N-(3-(trifluoromethyl)phenyl) analogues, not N-(4-ethylphenyl) analogues.

This data clearly indicates that while the morpholine analogue was not active at the 4-hour time point under these specific test conditions, it did show activity at an earlier time point, underscoring the influence of the heterocyclic amine on the pharmacokinetic profile.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in rational drug design, allowing for the identification of the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For anticonvulsant agents, a common pharmacophore model includes:

An aromatic ring (hydrophobic moiety).

A hydrogen bond donor/acceptor unit.

An electron-donor atom.

A distal hydrophobic site.

N-(4-ethylphenyl)-2-morpholinoacetamide fits this model well. The 4-ethylphenyl group serves as the aromatic and distal hydrophobic moiety. The amide carbonyl and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, while the amide N-H can be a hydrogen bond donor. The nitrogen atom of the morpholine ring is an electron-donor atom.

Lead optimization strategies for this compound would involve systematically modifying each of these pharmacophoric features to enhance potency and selectivity while minimizing off-target effects. This could include:

Exploring a wider range of substituents on the N-phenyl ring: Investigating the effects of different electronic and steric properties at the ortho, meta, and para positions.

Modifying the morpholine ring: Synthesizing analogues with substituted morpholine rings or replacing it with other heterocycles to fine-tune the physicochemical properties.

Altering the acetamide linker: Introducing constraints or extending the linker to optimize the spatial orientation of the key pharmacophoric elements.

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, would be invaluable in guiding these optimization efforts by predicting the activity of virtual compounds before their synthesis.

Computational Modeling and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rsc.org This method is crucial for understanding the structural basis of molecular recognition, predicting binding affinity, and elucidating the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the context of N-(4-ethylphenyl)-2-morpholinoacetamide, molecular docking would be employed to predict its binding mode within the active site of a specific biological target. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function for each pose to estimate the binding affinity.

While specific docking studies on N-(4-ethylphenyl)-2-morpholinoacetamide are not documented in the reviewed literature, research on analogous compounds demonstrates the utility of this approach. For instance, studies on other acetamide (B32628) derivatives have used molecular docking to identify key amino acid interactions and predict binding energies against various protein targets, such as enzymes or receptors. researchgate.netnih.gov A hypothetical docking study of N-(4-ethylphenyl)-2-morpholinoacetamide might reveal interactions where the morpholine (B109124) ring acts as a hydrogen bond acceptor, the ethylphenyl group engages in hydrophobic interactions, and the acetamide linker provides conformational flexibility.

Table 1: Illustrative Molecular Docking Results for Acetamide Derivatives Against a Hypothetical Kinase Target This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of a molecular docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| N-(4-ethylphenyl)-2-morpholinoacetamide (Hypothetical) | -8.5 | LYS745, MET793 | Hydrogen Bond, Hydrophobic |

| Derivative A (N-phenyl-2-morpholinoacetamide) | -7.9 | LYS745, LEU844 | Hydrogen Bond, Hydrophobic |

| Derivative B (N-(4-methylphenyl)-2-morpholinoacetamide) | -8.2 | LYS745, MET793, CYS797 | Hydrogen Bond, Hydrophobic |

| Derivative C (N-(4-chlorophenyl)-2-morpholinoacetamide) | -8.7 | ASP855, MET793 | Hydrogen Bond, Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

A QSAR study for a series of analogs of N-(4-ethylphenyl)-2-morpholinoacetamide would involve several steps. First, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) would be compiled. Next, a wide range of molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties—would be calculated for each compound. Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that links these descriptors to the observed activity.

Studies on related N-phenylacetamide and other heterocyclic derivatives have successfully used 2D and 3D-QSAR models to guide the design of more potent inhibitors. nih.gov For N-(4-ethylphenyl)-2-morpholinoacetamide, a QSAR model could reveal, for example, that increasing the hydrophobicity of the phenyl substituent positively correlates with activity, while the size of the group at the para position needs to be optimized to avoid steric clashes.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for a Series of Phenylacetamide Analogs This table is an illustrative example of descriptors and their potential contribution to a hypothetical QSAR equation for predicting antioxidant activity.

| Descriptor | Definition | Coefficient in QSAR Equation | Interpretation |

| LogP | Octanol-water partition coefficient | +0.45 | Increased lipophilicity is favorable for activity. |

| Dipole Moment | Measure of molecular polarity | +0.21 | Higher polarity may enhance binding interactions. |

| Molecular Volume | Total volume of the molecule | -0.15 | Smaller, more compact molecules are preferred. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.33 | Lower HOMO energy (better electron donation) correlates with higher activity. |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes of a ligand and its target receptor, the stability of their complex, and the dynamics of their interactions.

While no MD simulations have been published specifically for N-(4-ethylphenyl)-2-morpholinoacetamide, this technique is frequently applied to validate docking results for related compounds. researchgate.netnih.gov An MD simulation could confirm whether the initial docked pose of N-(4-ethylphenyl)-2-morpholinoacetamide is stable or if the ligand reorients to a more favorable binding mode. It can also provide insights into the role of water molecules in mediating ligand-protein interactions.

Virtual Screening and Target Prediction Algorithms

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov Target prediction, conversely, uses the structure of a compound to predict its most likely biological targets.

If N-(4-ethylphenyl)-2-morpholinoacetamide were a novel compound, virtual screening could have been the method used to identify it from a large chemical database. A structure-based virtual screening campaign would involve docking millions of compounds into the binding site of a target protein and ranking them based on their docking scores.

Alternatively, if the biological targets of N-(4-ethylphenyl)-2-morpholinoacetamide are unknown, target prediction algorithms could be used. These algorithms often work by comparing the 2D or 3D similarity of the query molecule to a database of known active compounds. A high similarity to a known kinase inhibitor, for example, would suggest that N-(4-ethylphenyl)-2-morpholinoacetamide might also target kinases.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies are broadly categorized as either ligand-based or structure-based, both of which are central to modern medicinal chemistry.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity, and 3D-QSAR. A ligand-based approach to optimize N-(4-ethylphenyl)-2-morpholinoacetamide would involve building a pharmacophore model from a set of known active analogs and then using that model to design new compounds with a better fit to the pharmacophore features.

Structure-Based Drug Design: When the 3D structure of the target is available, structure-based drug design (SBDD) becomes a powerful strategy. researchgate.net This approach uses the structural information from methods like X-ray crystallography or NMR spectroscopy, combined with computational tools like molecular docking and MD simulations, to design ligands with high affinity and selectivity for the target. If a crystal structure of a target protein in complex with an analog of N-(4-ethylphenyl)-2-morpholinoacetamide were available, SBDD could be used to rationally modify its structure—for example, by extending the ethylphenyl group to reach a nearby hydrophobic pocket—to improve binding affinity.

Emerging Research Perspectives and Methodological Advancements

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The integration of multi-omics technologies is revolutionizing our understanding of the biological effects of N-(4-ethylphenyl)-2-morpholinoacetamide. nashbio.com This comprehensive approach, which involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the compound's interaction with biological systems. nashbio.com By moving beyond a single-molecule focus, researchers can uncover novel drug targets, identify biomarkers for patient stratification, and gain deeper insights into the compound's mechanism of action. nashbio.com

The application of omics technologies in the study of N-(4-ethylphenyl)-2-morpholinoacetamide allows for a multi-faceted analysis of its effects. For instance, transcriptomic and proteomic data can reveal dysregulated cellular pathways, while metabolomic profiling can illuminate disruptions within biochemical networks. nashbio.com This holistic perspective is crucial for identifying potential on-target and off-target effects, thereby providing a more complete picture of the compound's biological activity. nashbio.com The systematic integration of these omics-driven molecular profiles can significantly accelerate the drug discovery and development process for morpholinoacetamide derivatives. oup.com

The power of omics in elucidating drug mechanisms is further enhanced by advancements in technologies such as next-generation sequencing and mass spectrometry. nashbio.com These high-throughput technologies enable the rapid generation of vast amounts of data, which can then be analyzed using sophisticated bioinformatics tools to identify patterns and correlations. oup.com For example, single-cell multi-omics sequencing can provide a highly granular view of cellular responses to N-(4-ethylphenyl)-2-morpholinoacetamide, revealing heterogeneity that might be missed with bulk analysis. mdpi.com Furthermore, spatial multi-omics technologies can provide insights into the spatial context of molecular changes within tissues, offering a more complete understanding of the drug's effects in a physiological setting. mdpi.comastrazeneca.com

| Omics Technology | Application in N-(4-ethylphenyl)-2-morpholinoacetamide Research | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic variations that influence drug response. | Personalized medicine approaches and patient stratification. oup.com |

| Transcriptomics | Analyzing changes in gene expression following drug treatment. | Identification of affected signaling pathways and downstream targets. nashbio.com |

| Proteomics | Studying alterations in protein expression and post-translational modifications. | Understanding changes in cellular function and protein networks. nashbio.com |

| Metabolomics | Profiling changes in endogenous metabolites. | Revealing disruptions in metabolic pathways and biochemical networks. nashbio.com |

Development of Advanced Preclinical Disease Models for Efficacy Evaluation

The robust evaluation of N-(4-ethylphenyl)-2-morpholinoacetamide's efficacy relies on the use of sophisticated preclinical disease models that accurately mimic human pathophysiology. nih.gov Traditional preclinical models have often fallen short in predicting clinical outcomes, leading to a high rate of failure in drug development. nih.gov However, recent advancements are providing more reliable platforms for testing novel therapeutics.

For neurodegenerative diseases, a key area of investigation for morpholinoacetamide compounds, researchers are moving towards more complex and physiologically relevant models. shefayekhatam.ir This includes the use of transgenic animal models that incorporate specific genetic mutations known to be causative in human diseases. shefayekhatam.ir For example, in the context of Alzheimer's disease, models such as the 3xTg-AD and 5XFAD mice are used to mimic the amyloid plaques and neurofibrillary tangles that are hallmarks of the disease. nih.gov These models provide a platform to study the potential of N-(4-ethylphenyl)-2-morpholinoacetamide to modify disease progression.

In addition to animal models, there is a growing emphasis on the use of human-derived models, such as those generated from induced pluripotent stem cells (iPSCs). numberanalytics.com These iPSC-derived models, which can be differentiated into various cell types including neurons, offer a more accurate representation of human disease mechanisms and can be used for personalized medicine approaches. numberanalytics.com For instance, neuronal cultures derived from patients with a specific genetic form of a neurodegenerative disease can be used to test the efficacy of N-(4-ethylphenyl)-2-morpholinoacetamide in a more targeted manner.

The development of organoids, or "mini-organs," represents another significant step forward in preclinical modeling. numberanalytics.com These three-dimensional cell cultures can recapitulate some of the complex cellular interactions and structures of human organs, providing a more realistic environment for drug testing. Brain organoids, for example, can be used to study the effects of N-(4-ethylphenyl)-2-morpholinoacetamide on neuronal development, connectivity, and disease-related pathologies.

| Preclinical Model Type | Examples | Advantages for Evaluating N-(4-ethylphenyl)-2-morpholinoacetamide |

|---|---|---|

| Transgenic Animal Models | 3xTg-AD mice, APP/PS1 mice for Alzheimer's; MPTP-treated mice for Parkinson's. nih.govnumberanalytics.com | Allows for the study of disease progression and behavioral outcomes in a living organism. numberanalytics.com |

| Human iPSC-Derived Models | Patient-derived neuronal cultures. numberanalytics.com | Provides a human-specific and potentially patient-specific platform for efficacy testing. numberanalytics.com |

| Organoids | Brain organoids. numberanalytics.com | Offers a 3D model that can mimic aspects of human organ structure and function. numberanalytics.com |

Innovations in High-Throughput Screening for Morpholinoacetamide Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential drug candidates. pharmasalmanac.com The search for novel and more potent morpholinoacetamide derivatives is greatly facilitated by innovations in HTS technologies. These advancements allow for more efficient and cost-effective screening campaigns, increasing the likelihood of identifying promising "hits". pharmtech.com

One of the key trends in HTS is the move towards more physiologically relevant assays. sailife.com This includes the increasing use of cell-based assays and high-content screening (HCS) to gather more complex biological data. pharmasalmanac.comnih.gov For morpholinoacetamide derivatives, this could involve screening for compounds that modulate specific cellular pathways or phenotypes in disease-relevant cell models. HCS, in particular, utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a richer dataset for hit identification. sailife.com

The development of novel detection technologies is also expanding the capabilities of HTS. Fluorescence-based techniques, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) are just a few examples of the methods being employed to detect ligand-target interactions with high sensitivity and specificity. nih.gov These technologies can be adapted to screen for morpholinoacetamide derivatives that bind to specific protein targets or disrupt protein-protein interactions.

| HTS Innovation | Description | Application to Morpholinoacetamide Screening |

|---|---|---|

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. sailife.com | Identifying compounds that induce specific phenotypic changes in disease models. |

| Microfluidics | Miniaturized platforms for manipulating small volumes of fluids. pharmasalmanac.com | Enabling high-throughput assays with reduced reagent consumption. pharmasalmanac.com |

| Artificial Intelligence (AI) / Machine Learning (ML) | Algorithms for analyzing large datasets and predicting compound activity. pharmtech.com | Prioritizing hits, reducing false positives, and guiding structure-activity relationship studies. pharmtech.com |

| Label-Free Detection | Technologies like SPR and NMR that do not require fluorescent labels. nih.gov | Directly measuring binding affinities and kinetics of morpholinoacetamide derivatives to their targets. nih.gov |

Novel Synthetic Strategies for Complex Morpholinoacetamide Architectures

The synthesis of complex molecules is a central challenge in medicinal chemistry. escholarship.org For the development of novel morpholinoacetamide derivatives with improved properties, chemists are continually exploring innovative synthetic strategies. These new methods aim to create more complex and diverse chemical structures in a more efficient and sustainable manner.

Traditional amide bond formation often involves the use of coupling reagents that can generate significant waste. researchgate.net To address this, researchers are developing greener and more atom-economical methods for amide synthesis. researchgate.netbohrium.com This includes the use of novel catalysts and solvent-free reaction conditions. researchgate.netbohrium.com For example, boric acid has been reported as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea (B33335) in a solvent-free process. researchgate.net Such methods could be applied to the synthesis of N-(4-ethylphenyl)-2-morpholinoacetamide and its analogues, reducing the environmental impact of the manufacturing process.

Another area of innovation is the development of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials. catrin.com The Ugi reaction, for instance, is a well-known multicomponent reaction that can be used to generate a variety of amide-containing structures. A novel three-component reaction involving isocyanides, alkyl halides, and water has also been recently developed for the rapid formation of amides, offering a versatile tool for creating diverse and complex compounds. catrin.com These approaches could be leveraged to build libraries of morpholinoacetamide derivatives with a wide range of structural modifications.

Furthermore, late-stage functionalization strategies are gaining prominence as a way to modify complex molecules at a late stage in the synthetic sequence. catrin.com This allows for the rapid diversification of a lead compound, such as N-(4-ethylphenyl)-2-morpholinoacetamide, to explore structure-activity relationships. By introducing new functional groups into the molecule, chemists can fine-tune its pharmacological properties. catrin.com The development of methods that allow for the selective modification of C-H bonds is a particularly active area of research in this field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-morpholinoacetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reacting 4-ethylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like DMF. The intermediate 2-chloro-N-(4-ethylphenyl)acetamide is then treated with morpholine to substitute the chloride with the morpholino group. Reaction optimization includes controlling temperature (e.g., ice bath for exothermic steps), stoichiometric ratios, and solvent choice to minimize side products. Crystallization from ethanol or acetone is typically used for purification .

Q. How can researchers confirm the structural integrity of N-(4-ethylphenyl)-2-morpholinoacetamide post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, morpholine protons at δ 3.5–4.0 ppm) and carbonyl signals (δ ~165–170 ppm). FT-IR confirms the presence of amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C stretches (~1100 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion validation (e.g., [M+H]+ calculated for C₁₄H₂₀N₂O₂: 248.15) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer : Follow H303+H313+H333 hazard codes: avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement emergency measures (e.g., eye wash stations). Waste disposal should adhere to institutional guidelines for halogenated/organic byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 4-ethyl vs. 4-fluoro) influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : Substituents like ethyl (electron-donating) or fluoro (electron-withdrawing) alter electronic density, affecting hydrogen bonding, solubility, and reaction kinetics. Use Hammett σ constants to predict electronic effects. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, while HPLC logP measurements assess lipophilicity changes. Comparative crystallography (e.g., C—H···O interactions in analogues) reveals packing differences .

Q. What strategies are effective in resolving contradictions in biological activity data for morpholinoacetamide derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Employ HPLC-MS to quantify purity (>98%) and identify degradation products (e.g., hydrolyzed morpholine or acetamide fragments). Validate biological assays with positive controls (e.g., known kinase inhibitors) and replicate under standardized conditions (pH, temperature). Meta-analysis of structure-activity relationships (SAR) across analogues can isolate critical pharmacophores .

Q. How can researchers characterize degradation pathways of N-(4-ethylphenyl)-2-morpholinoacetamide under stressed conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use UHPLC-QTOF-MS to identify degradation products (e.g., cleavage of the morpholine ring or ethylphenyl group). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while NMR stability studies track structural changes over time .

Q. What crystallographic techniques elucidate intermolecular interactions in N-(4-ethylphenyl)-2-morpholinoacetamide?

- Methodological Answer : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N—H···O or C—H···O) and π-π stacking. Refinement software (e.g., SHELX) analyzes torsion angles and packing motifs. Compare with analogues (e.g., N-(4-chlorophenyl) derivatives) to assess how substituents influence crystal lattice stability. Data from related structures show intramolecular interactions stabilizing planar conformations .

Q. How can impurities in N-(4-ethylphenyl)-2-morpholinoacetamide batches be systematically identified and quantified?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Orthogonal methods like 2D NMR (HSQC, COSY) confirm impurity structures. Quantify via external calibration curves (0.1–5% range). For trace metals, ICP-MS ensures compliance with ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.